molecular formula C9H20ClN B2901989 N-Isopropylcyclohexanamine hydrochloride CAS No. 26886-96-4

N-Isopropylcyclohexanamine hydrochloride

Cat. No.: B2901989
CAS No.: 26886-96-4
M. Wt: 177.72
InChI Key: DCEXISJPIKBSAD-UHFFFAOYSA-N
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Description

Significance and Research Context of Cyclohexanamine Derivatives

Cyclohexanamine and its derivatives are a versatile class of organic compounds that serve as crucial intermediates and building blocks in the synthesis of a wide array of more complex molecules. markwideresearch.com The cyclohexyl scaffold is a common motif in many biologically active compounds and functional materials. The presence of an amine group provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups.

In the realm of medicinal chemistry, cyclohexanamine derivatives have been investigated for a range of pharmacological activities. researchgate.net For instance, the arylcyclohexylamine subclass, which features an aryl group attached to the same carbon as the amine, includes compounds with anesthetic and neuroprotective properties. mdpi.com Although N-Isopropylcyclohexanamine hydrochloride does not belong to the arylcyclohexylamine subclass, the broader family of N-substituted cyclohexanamines is of interest for its potential biological activities. The nature of the substituent on the nitrogen atom can significantly influence the compound's physicochemical properties and its interaction with biological targets.

Furthermore, cyclohexanamine derivatives are employed in materials science. They can act as curing agents for epoxy resins and as corrosion inhibitors. markwideresearch.com The ongoing research into new applications for these compounds underscores the importance of synthesizing and characterizing novel derivatives like this compound.

Overview of Key Academic Research Trajectories for this compound

Direct academic research focusing specifically on this compound is limited in publicly available literature. However, its chemical structure allows for logical extrapolation of potential research avenues based on studies of analogous compounds.

A primary area of investigation for a compound such as this compound would be in synthetic methodology . Research in this area would likely focus on the development of efficient and stereoselective methods for its synthesis. The preparation of secondary amines like N-isopropylcyclohexanamine can be achieved through various methods, including the reductive amination of cyclohexanone (B45756) with isopropylamine (B41738). mdpi.com The subsequent conversion to the hydrochloride salt is a standard acid-base reaction. libretexts.org

Another significant research trajectory lies in its potential application as a building block in organic synthesis . The secondary amine functionality of N-isopropylcyclohexanamine allows for its use in the construction of more complex molecules, including those with potential pharmaceutical applications. Its utility as a precursor to other functional groups or as a ligand in catalysis could be explored.

In the context of medicinal chemistry , while no specific biological activities have been reported for this compound, its structure warrants investigation. Studies could explore its potential as a scaffold for the development of new therapeutic agents. The lipophilicity of the cyclohexyl and isopropyl groups, combined with the polarity of the amine hydrochloride, could impart interesting pharmacokinetic properties.

Below are data tables detailing the known properties of N-Isopropylcyclohexanamine, the free base of this compound.

Table 1: Physical and Chemical Properties of N-Isopropylcyclohexanamine

PropertyValue
Molecular Formula C9H19N
Molecular Weight 141.25 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Not available
Melting Point Not available
Density Not available

Note: Data corresponds to the free base, N-Isopropylcyclohexanamine. nih.gov

Table 2: Interactive Data for N-Isopropylcyclohexanamine

IdentifierValue
CAS Number 1195-42-2
IUPAC Name N-propan-2-ylcyclohexan-1-amine
SMILES CC(C)NC1CCCCC1

Note: Data corresponds to the free base, N-Isopropylcyclohexanamine. nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-propan-2-ylcyclohexanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.ClH/c1-8(2)10-9-6-4-3-5-7-9;/h8-10H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEXISJPIKBSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCCCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Isopropylcyclohexanamine and Its Hydrochloride Salt

Diverse Synthetic Routes to N-Isopropylcyclohexanamine (Free Base)

The synthesis of the free base, N-Isopropylcyclohexanamine, can be achieved through multiple pathways, each offering distinct advantages in terms of stereoselectivity, efficiency, and substrate scope.

Asymmetric Synthesis Approaches for N-Isopropylcyclohexanamine

The enantioselective synthesis of chiral amines is of significant interest in medicinal chemistry and materials science. Asymmetric synthesis of N-Isopropylcyclohexanamine can be approached through the asymmetric hydrogenation of a suitable imine precursor or through biocatalytic methods.

Transition metal-catalyzed asymmetric hydrogenation of imines is a powerful tool for the synthesis of enantiomerically enriched amines. For the synthesis of N-Isopropylcyclohexanamine, the precursor imine, N-cyclohexylidenepropan-2-amine, can be hydrogenated using chiral catalysts. Palladium complexes with chiral bisphosphine ligands, such as (S)-SegPhos and (S)-SynPhos, have shown high efficacy in the asymmetric hydrogenation of activated imines, achieving enantiomeric excesses (ee) ranging from 87% to 99% for various substrates. dicp.ac.cn While specific data for N-cyclohexylidenepropan-2-amine is not extensively reported, these catalyst systems represent a promising avenue for its enantioselective reduction. The reaction typically proceeds under a hydrogen atmosphere in a suitable solvent like trifluoroethanol.

Biocatalysis, particularly the use of imine reductases (IREDs) or reductive aminases (RedAms), offers an environmentally benign alternative for the asymmetric synthesis of amines. nih.govrsc.org These enzymes can catalyze the reductive amination of a ketone with an amine, or the direct reduction of a pre-formed imine, with high stereoselectivity. For instance, the reductive amination of cyclohexanone (B45756) with isopropylamine (B41738), catalyzed by a suitable RedAm, could directly yield chiral N-Isopropylcyclohexanamine. Reductive aminases from various microbial sources, such as Aspergillus oryzae, have been identified and engineered to exhibit broad substrate scope and high enantioselectivity for the synthesis of a wide range of chiral amines. nih.govnih.gov The reaction is typically performed in an aqueous buffer system with a cofactor regeneration system.

Table 1: Asymmetric Synthesis Approaches
ApproachCatalyst/EnzymePrecursorKey Features
Asymmetric HydrogenationPd/(S)-SegPhos or Pd/(S)-SynPhosN-cyclohexylidenepropan-2-amineHigh enantioselectivity (typically 87-99% ee for related substrates). dicp.ac.cn
Biocatalytic Reductive AminationImine Reductase (IRED)/Reductive Aminase (RedAm)Cyclohexanone and IsopropylamineEnvironmentally friendly, high stereoselectivity, aqueous reaction conditions. nih.govrsc.org

Catalytic Transfer Hydrogenation for Amine Formation from Ketoximes

Catalytic transfer hydrogenation (CTH) is a convenient and experimentally simple method for the reduction of functional groups, avoiding the need for high-pressure hydrogenation equipment. This technique can be applied to the synthesis of secondary amines from imine intermediates. While the direct CTH of ketoximes to secondary amines is less common, a two-step approach involving the formation of an imine followed by CTH is a viable strategy.

In this context, cyclohexanone can first be reacted with isopropylamine to form the corresponding imine, N-cyclohexylidenepropan-2-amine. This imine can then be reduced via catalytic transfer hydrogenation. Common hydrogen donors for this reaction include isopropanol (B130326) and formic acid/triethylamine (B128534) azeotrope. A variety of metal catalysts can be employed, with ruthenium and rhodium complexes being particularly effective. For instance, Shvo's catalyst is a well-known ruthenium-based catalyst for the transfer hydrogenation of imines using isopropanol as the hydrogen source. researchgate.net The reaction is typically carried out by heating the imine with the catalyst and the hydrogen donor in a suitable solvent.

Reductive Amination Strategies

Reductive amination is one of the most widely used methods for the synthesis of amines. This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

A direct and efficient route to N-Isopropylcyclohexanamine is the reductive amination of cyclohexylamine (B46788) with acetone (B3395972). In this reaction, cyclohexylamine acts as the amine nucleophile and acetone serves as the carbonyl compound. The initial reaction between cyclohexylamine and acetone forms the ketimine intermediate, N-cyclohexylidenepropan-2-amine. This intermediate is then reduced to the final product.

A variety of reducing agents can be used for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a particularly mild and selective reagent. harvard.edu This reagent is favored because it is less reactive towards ketones and aldehydes than other borohydrides, allowing for a one-pot reaction where the imine formation and reduction can occur concurrently without significant reduction of the starting acetone. The reaction is typically carried out in a chlorinated solvent such as 1,2-dichloroethane (B1671644) (DCE) and often in the presence of a weak acid like acetic acid to facilitate imine formation. A reported procedure using this method afforded N-Isopropylcyclohexanamine in a 70% yield.

Table 2: Reductive Amination of Cyclohexylamine with Acetone
ReactantsReagentSolventAdditiveYield
Cyclohexylamine, AcetoneSodium Triacetoxyborohydride (NaBH(OAc)₃)1,2-Dichloroethane (DCE)Acetic Acid70%

The principles of reductive amination are broadly applicable to the synthesis of a wide range of secondary and tertiary amines. The choice of reducing agent is crucial for the success of the reaction. While sodium triacetoxyborohydride is highly effective, other reagents such as sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (B1222165) (NaBH₄) in the presence of an acid catalyst can also be used. organic-chemistry.org Sodium cyanoborohydride is effective at a slightly acidic pH, where the iminium ion is readily formed and reduced. However, its toxicity is a significant drawback. Sodium borohydride, a more common and less toxic reagent, can also be employed, often in combination with an acid like p-toluenesulfonic acid, to achieve the desired transformation. ed.gov The general applicability of these protocols makes reductive amination a cornerstone in amine synthesis.

Lithiation and Quenching Reactions Involving Cyclohexanamine Precursors

The synthesis of N-Isopropylcyclohexanamine can also be envisioned through the functionalization of a cyclohexanamine precursor via a lithiation and subsequent electrophilic quenching strategy. This approach typically involves the use of a protecting group on the nitrogen atom to facilitate the deprotonation of an adjacent C-H bond.

For this specific synthesis, a suitable N-protected cyclohexylamine, such as N-Boc-cyclohexylamine, could be used as the starting material. Deprotonation at the α-carbon to the nitrogen would be challenging due to the acidity of the N-H proton. Therefore, a more plausible route would involve the deprotonation of the N-H bond itself, followed by alkylation. However, to form N-Isopropylcyclohexanamine, one would need to start with a different precursor or employ a more complex multi-step sequence.

A more direct, though less common, approach would involve the direct lithiation of an N-protected cyclohexylamine at a specific carbon, followed by quenching with an isopropyl electrophile (e.g., 2-iodopropane). The directing effect of the protecting group and the reaction conditions would be critical for the regioselectivity of the lithiation. While this method is theoretically possible, it is not a commonly employed route for the synthesis of simple secondary amines like N-Isopropylcyclohexanamine due to potential challenges in controlling the regioselectivity of the lithiation and the availability of more straightforward methods like reductive amination.

Preparation of N-Isopropylcyclohexanamine Hydrochloride

The conversion of the free base N-Isopropylcyclohexanamine to its hydrochloride salt is a standard acid-base reaction. This process is typically performed to increase the compound's stability, water solubility, and ease of handling, converting the often-oily free base amine into a crystalline solid. The formation of the salt involves the protonation of the nitrogen atom of the amine by hydrogen chloride.

Several general methodologies can be employed to synthesize the hydrochloride salt of an amine, such as N-Isopropylcyclohexanamine. The choice of method often depends on the scale of the reaction, the desired purity, and the available reagents.

One common and straightforward method involves dissolving the free base amine in a suitable solvent and introducing hydrogen chloride. The hydrogen chloride can be added as a gas or as a solution in a solvent like ether or isopropanol. For instance, a procedure for a similar compound, isopropylamine, involves dissolving it in methyl tert-butyl ether and bubbling hydrogen chloride gas through the solution at a reduced temperature (0-5 °C) until the pH becomes acidic. google.com The mixture is then stirred, allowing the hydrochloride salt to precipitate, which can be collected by filtration and dried. google.com

Another widely applicable method utilizes ammonium (B1175870) chloride as the acid source in an exchange reaction. In a typical procedure, the amine is mixed with ammonium chloride in a solvent such as ethanol (B145695) and heated to reflux for a period, often around two hours. chemicalbook.com Removal of the solvent via rotary evaporation yields the desired amine hydrochloride salt in high purity and quantitative yield. chemicalbook.com This method is advantageous as it avoids the handling of gaseous hydrogen chloride.

A more specialized process described in patent literature involves the use of trialkylsilylhalides, such as trimethylchlorosilane, to generate the hydrohalogenic acid in situ. google.com In this procedure, the free base amine is dissolved or suspended in a protic solvent, like an alcohol (e.g., ethanol or isopropanol). google.com The addition of the trialkylsilylhalogenide results in the formation of the amine hydrohalide, which crystallizes from the solution and can be collected. google.com

The table below summarizes these general approaches.

MethodReagentsTypical Solvent(s)Key Conditions
Direct Acidification N-Isopropylcyclohexanamine, Hydrogen Chloride (gas or solution)Methyl tert-butyl ether, Isopropanol, Diethyl etherLow temperature (0-5°C), Stirring
Ammonium Salt Exchange N-Isopropylcyclohexanamine, Ammonium ChlorideEthanolReflux (approx. 2 hours)
In Situ Acid Generation N-Isopropylcyclohexanamine, TrialkylsilylhalogenideProtic solvents (e.g., Ethanol, Isopropanol)Addition of silyl (B83357) halide to amine in solvent

Advanced Spectroscopic and Chromatographic Characterization of N Isopropylcyclohexanamine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. For N-Isopropylcyclohexanamine hydrochloride, both proton and carbon-13 NMR, along with advanced two-dimensional methods, provide a comprehensive picture of its atomic arrangement. The protonation of the amine nitrogen to form the hydrochloride salt induces characteristic changes in the NMR spectra. Specifically, protons and carbons near the positively charged nitrogen atom experience a downfield shift in their resonance frequencies researchgate.netnih.gov.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule. In the hydrochloride salt, the protons alpha to the nitrogen (on the cyclohexyl and isopropyl groups) are expected to be shifted downfield compared to the free base due to the electron-withdrawing effect of the protonated ammonium (B1175870) group researchgate.net. Additionally, a signal corresponding to the ammonium proton (N⁺-H) would be present, the chemical shift of which can be solvent-dependent.

Interactive Table 1: ¹H NMR Chemical Shift Data for N-Isopropylcyclohexanamine and its Hydrochloride Salt

ProtonsMultiplicityChemical Shift (δ) ppm - Free BasePredicted Chemical Shift (δ) ppm - Hydrochloride Salt
Isopropyl CH₃Doublet~1.0Shifted slightly downfield
Cyclohexyl CH₂Multiplet~1.1-1.9Shifted slightly downfield
Cyclohexyl CHMultiplet~2.4Shifted downfield
Isopropyl CHSeptet~2.7Shifted downfield
Amine NHBroad SingletVariableNot applicable
Ammonium N⁺-HBroad SingletNot applicableVariable, potentially broad

Note: The predicted shifts for the hydrochloride salt are based on general principles of NMR spectroscopy for amine salts. Actual values may vary based on solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum offers insight into the carbon framework of the molecule. Similar to ¹H NMR, the carbon atoms directly bonded to the nitrogen in this compound will exhibit a downfield shift upon protonation researchgate.netnih.gov. This effect is most pronounced for the alpha carbons of the cyclohexyl and isopropyl groups.

Interactive Table 2: ¹³C NMR Chemical Shift Data for N-Isopropylcyclohexanamine and its Hydrochloride Salt

Carbon AtomChemical Shift (δ) ppm - Free BasePredicted Chemical Shift (δ) ppm - Hydrochloride Salt
Isopropyl CH₃~23Shifted slightly downfield
Cyclohexyl C4~25Shifted slightly downfield
Cyclohexyl C3, C5~26Shifted slightly downfield
Cyclohexyl C2, C6~34Shifted downfield
Isopropyl CH~47Shifted downfield
Cyclohexyl C1~57Shifted downfield

Note: The predicted shifts for the hydrochloride salt are based on general principles of NMR spectroscopy for amine salts. Actual values may vary based on solvent and concentration.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Correlation Spectroscopy (COSY): A COSY experiment would reveal the coupling relationships between protons, confirming the connectivity within the cyclohexyl and isopropyl moieties. For instance, it would show correlations between the isopropyl CH proton and the two methyl groups.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively assign the proton signals to their corresponding carbon atoms in the structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio and fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. When analyzing this compound by GC-MS, the compound is likely to thermally decompose in the heated injector port, leading to the detection of the free base, N-Isopropylcyclohexanamine. The mass spectrum would therefore correspond to the free amine. The fragmentation pattern is a characteristic fingerprint that can be used to confirm the identity of the compound.

Interactive Table 3: Major Mass Fragments of N-Isopropylcyclohexanamine (Free Base) from GC-MS Analysis

Mass-to-Charge Ratio (m/z)Proposed Fragment Identity
141[M]⁺ (Molecular Ion)
126[M - CH₃]⁺
98[C₆H₁₁NH]⁺
84[C₆H₁₂]⁺
56[C₃H₅NH]⁺

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For this compound, HRMS would be used to determine the exact mass of the protonated molecule, [C₉H₁₉N + H]⁺. This high-precision measurement is instrumental in confirming the molecular formula and distinguishing it from other compounds with the same nominal mass. The theoretical exact mass of the protonated molecule is a critical piece of data for its unequivocal identification.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is a cornerstone in the elucidation of molecular structures, providing invaluable information about the functional groups present in a molecule. For this compound, both Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are pivotal in confirming its identity and structural features.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption patterns create a unique spectral fingerprint. In the case of this compound, a secondary amine salt, the IR spectrum is characterized by several key absorption bands that signify its specific functional groups.

The protonation of the secondary amine group to form the ammonium salt (NH2+) results in distinctive absorption bands. A prominent, broad absorption is typically observed in the 3000-2700 cm⁻¹ region, which is attributed to the N-H stretching vibrations of the secondary ammonium cation. spectroscopyonline.com This broadening is a consequence of hydrogen bonding interactions within the crystal lattice. Additionally, the C-H stretching vibrations of the cyclohexyl and isopropyl groups appear in the 3000-2850 cm⁻¹ range and often overlap with the broad N-H stretch. spectroscopyonline.com

Another characteristic feature for secondary amine salts is the NH2+ bending vibration, which typically appears in the 1620-1560 cm⁻¹ region. cdnsciencepub.com This band can be used to distinguish secondary amine salts from primary amine salts, which exhibit two bands in this region. spectroscopyonline.com

Table 1: Characteristic Infrared Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3000 - 2700 (broad)N-H StretchSecondary Ammonium (R₂NH₂⁺)
2950 - 2850C-H StretchCyclohexyl and Isopropyl
1620 - 1560N-H BendSecondary Ammonium (R₂NH₂⁺)
1470 - 1440C-H BendCH₂ (Cyclohexyl)
1390 - 1370C-H BendCH₃ (Isopropyl)

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a more advanced and sensitive technique compared to traditional dispersive IR spectroscopy. It allows for the rapid collection of high-resolution spectra and is the standard modern method for infrared analysis. The principles of absorption and the interpretation of the spectra for this compound remain the same as with dispersive IR.

The FT-IR spectrum of this compound would exhibit the same characteristic absorption bands as discussed in the IR spectroscopy section. The enhanced resolution of FT-IR can provide more detailed information about the fine structure of the absorption bands and may reveal subtle spectral features that could be missed with dispersive instruments. For instance, the exact peak positions and shapes of the C-H stretching and bending vibrations can be more accurately determined, aiding in a more definitive structural confirmation. The broad N-H stretching band and the N-H bending vibration remain the key diagnostic peaks for the secondary ammonium group. researchgate.netresearchgate.net

Chromatographic Separation Techniques

Chromatography is an essential tool for the separation, identification, and purification of chemical compounds. For this compound, both thin-layer chromatography and liquid chromatography are valuable techniques.

Thin Layer Chromatography (TLC) in Reaction Monitoring and Purification

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to separate components of a mixture. It is particularly useful for monitoring the progress of a chemical reaction and for the initial assessment of the purity of a compound. For the analysis of this compound, a polar compound, silica (B1680970) gel is a common choice for the stationary phase. nih.gov

Due to the ionic nature of the hydrochloride salt, a polar mobile phase is required to achieve adequate migration on the silica gel plate. A typical solvent system could be a mixture of a polar organic solvent, such as methanol (B129727) or ethanol (B145695), and a less polar solvent like dichloromethane (B109758) or ethyl acetate, often with the addition of a small amount of a base (e.g., ammonia (B1221849) or triethylamine) to prevent streaking of the amine spot. The separated spots can be visualized under UV light if the compound is UV-active, or by staining with a suitable reagent such as ninhydrin, which reacts with amines to produce a colored spot.

Table 2: Proposed TLC System for this compound

ParameterDescription
Stationary Phase Silica Gel 60 F₂₅₄
Mobile Phase Dichloromethane:Methanol:Ammonium Hydroxide (85:14:1 v/v)
Visualization UV light (254 nm) or Ninhydrin stain
Expected Rf ~0.4 - 0.6 (highly dependent on exact conditions)

Liquid Chromatography (LC) Method Development for Amine Detection

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), offers superior resolution and quantification capabilities compared to TLC. For the analysis of this compound, a reverse-phase HPLC method is often suitable. sielc.com

In a reverse-phase setup, a nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase. The mobile phase for analyzing a protonated amine like this compound would typically consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, with an acidic additive such as phosphoric acid or formic acid to ensure the analyte remains in its protonated, more water-soluble form. sielc.com Detection can be achieved using a UV detector if the molecule possesses a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS).

Table 3: Exemplary HPLC Method Parameters for this compound Analysis

ParameterCondition
Column Newcrom R1, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a low wavelength (e.g., 210 nm) or ELSD
Injection Volume 10 µL

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While a specific crystal structure for this compound is not publicly available in crystallographic databases as of the latest searches, the expected solid-state structure can be inferred from the known structures of other secondary amine hydrochlorides.

Chemical Reactivity and Functionalization Studies of N Isopropylcyclohexanamine Hydrochloride

Role as a Chemical Intermediate in Complex Molecule Synthesis

N-Isopropylcyclohexanamine is a valuable intermediate in the synthesis of complex organic molecules due to the reactivity of its secondary amine group. It can be employed as a precursor to strong, sterically hindered bases or as a nucleophile in the construction of larger molecular scaffolds.

A primary application is its use in preparing Lithium N-isopropylcyclohexylamide (LICA). This strong, non-nucleophilic base is generated by reacting N-Isopropylcyclohexanamine with n-butyllithium. The significant steric bulk provided by both the cyclohexyl and isopropyl groups makes LICA highly selective in deprotonation reactions, particularly in the formation of specific ketone enolates for subsequent alkylation or acylation reactions.

Furthermore, the amine has been utilized as a key reagent in the multi-step total synthesis of complex natural products, such as the alkaloid (±)-luciduline. Its role extends to the synthesis of cannabinoids, where it has been employed as a reagent in the creation of 7-hydroxy cannabidiol (B1668261) and cannabidiol-7-oic acid.

While N-Isopropylcyclohexanamine hydrochloride is not involved in the industrial synthesis of trifluoroacetic acid (TFA), it readily participates in reactions with TFA, a common and powerful reagent in organic synthesis. As a secondary amine, N-Isopropylcyclohexanamine is expected to undergo several characteristic reactions with TFA and its derivatives.

The most fundamental interaction is a simple acid-base reaction. The basic nitrogen atom of N-Isopropylcyclohexanamine is protonated by the strong acid TFA to form N-Isopropylcyclohexanamine trifluoroacetate (B77799) salt. This salt formation is relevant in processes like peptide synthesis, where TFA is frequently used to cleave acid-labile protecting groups (e.g., a Boc group) from a peptide chain, liberating a free amine as its TFA salt.

Secondary amines can also be trifluoroacetylated using TFA in the presence of an activating agent. For instance, reacting a primary or secondary amine with trifluoroacetic acid in the presence of trichloromethylchloroformate and a tertiary amine base like triethylamine (B128534) provides a method for synthesizing N-trifluoroacetyl derivatives. Another documented reaction involves the catalyst-free trifluoroethylation of secondary amines by treating them with trifluoroacetic acid and a reducing agent like phenylsilane, yielding N-trifluoroethyl products.

Table 1: Representative Reactions of Secondary Amines with Trifluoroacetic Acid (TFA)
Reaction TypeReagentsProduct TypeSignificance
Salt FormationSecondary Amine, TFAAmine Trifluoroacetate SaltCommon in deprotection steps of peptide synthesis.
TrifluoroacetylationSecondary Amine, TFA, Activating Agent (e.g., Trichloromethylchloroformate), BaseN-Trifluoroacetyl AmineForms a stable, protected amine derivative.
Reductive TrifluoroethylationSecondary Amine, TFA, PhenylsilaneN-(2,2,2-trifluoroethyl) AmineIntroduces a trifluoroethyl group onto the nitrogen atom.

N-Isopropylcyclohexanamine can serve as the amine component in multicomponent reactions designed to construct molecules containing both amine and alkynyl functionalities. The most prominent of these is the Aldehyde-Alkyne-Amine (A³) coupling reaction. This one-pot process involves an aldehyde, a terminal alkyne, and a secondary amine, which are coupled in the presence of a metal catalyst (typically copper or gold salts) to form a propargylamine (B41283). The mechanism involves the initial formation of an iminium ion from the reaction of N-Isopropylcyclohexanamine with the aldehyde. Concurrently, the metal catalyst activates the terminal alkyne to form a metal acetylide. The nucleophilic acetylide then attacks the electrophilic iminium ion, forming the new carbon-carbon bond and yielding the final propargylamine product.

Another relevant class of reactions is the hydroamination of alkynes, where the N-H bond of the amine adds across the carbon-carbon triple bond. The copper-catalyzed hydroamination of terminal arylacetylenes with secondary amines, for example, provides regioselective access to E-enamines. These enamines are valuable synthetic intermediates that can be further reduced to saturated amines.

Table 2: Key Reactions for Synthesizing Amine and Alkynyl Group Products
Reaction NameReactantsCatalystProductKey Features
A³ Coupling Aldehyde, Terminal Alkyne, Secondary Amine (e.g., N-Isopropylcyclohexanamine)Metal Salt (e.g., CuI, AuCl₃)PropargylamineAtom-economical, one-pot, three-component reaction.
Hydroamination Terminal Alkyne, Secondary Amine (e.g., N-Isopropylcyclohexanamine)Metal Salt (e.g., CuCN)EnamineDirect addition of an N-H bond across a C-C triple bond.

Cyclohexanamine Moiety Reactivity in Heterocycle Formation

The cyclohexanamine structural motif is a common building block for the synthesis of nitrogen-containing heterocycles, which are core components of many pharmaceuticals and natural products. The secondary amine of N-Isopropylcyclohexanamine acts as a nucleophile and can participate in various cyclization reactions to form saturated or unsaturated ring systems.

One common strategy involves the reaction of the amine with bifunctional electrophiles. For example, cyclic secondary amines can react with cyclic carbonates to form hydroxyurethanes, which are precursors for larger ring systems or functional polymers. Similarly, reactions with dicarbonyl compounds or their equivalents can lead to the formation of various nitrogen-containing heterocycles.

The amine can also be a key component in intramolecular cyclization reactions. For instance, N-(purin-6-ylcarbamoyl)amino acids can undergo intramolecular cyclization in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) to form purinylhydantoins, a class of heterocyclic compounds. While this example involves a different amine, it illustrates a pathway where a cyclohexyl-containing reagent facilitates heterocycle formation, a principle applicable to derivatives of N-Isopropylcyclohexanamine.

Computational Chemistry and Theoretical Investigations of N Isopropylcyclohexanamine Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of N-Isopropylcyclohexanamine hydrochloride. In the protonated form, the nitrogen atom of the isopropylamine (B41738) group becomes positively charged, forming an ammonium (B1175870) cation. This protonation significantly influences the molecule's electronic properties.

The positive charge is not strictly localized on the nitrogen atom but is distributed across the neighboring atoms, primarily the hydrogen attached to the nitrogen and the adjacent carbon atoms of the isopropyl and cyclohexyl groups. This charge distribution can be quantified through population analysis methods like Mulliken or Natural Bond Orbital (NBO) analysis. The C-N and N-H bonds are polarized, with the nitrogen atom drawing electron density from the carbon and hydrogen atoms.

The bond lengths and angles are also affected by protonation. The N-H bond length of the ammonium group is typically around 1.03-1.05 Å, characteristic of a covalent bond with some ionic character. The C-N bond lengths are also influenced by the electronic environment. The presence of the electron-donating alkyl groups (isopropyl and cyclohexyl) helps to stabilize the positive charge on the nitrogen atom through inductive effects.

A hypothetical table of calculated electronic properties for the N-Isopropylcyclohexylammonium cation is presented below, based on typical values obtained from DFT calculations on similar small ammonium compounds.

PropertyCalculated Value (Illustrative)Description
HOMO Energy -8.5 eVEnergy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons.
LUMO Energy 2.1 eVEnergy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons.
HOMO-LUMO Gap 10.6 eVAn indicator of the molecule's chemical reactivity and stability.
Dipole Moment 12.5 DA measure of the overall polarity of the molecule, significantly increased upon protonation.
NBO Charge on Nitrogen -0.6 eThe calculated partial charge on the nitrogen atom, showing significant charge delocalization.
NBO Charge on Acidic Proton +0.5 eThe calculated partial charge on the hydrogen atom of the ammonium group.

Note: These values are illustrative and would require specific DFT calculations for this compound to be confirmed.

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of this compound is primarily due to the chair and boat conformations of the cyclohexane (B81311) ring and the rotation around the C-N single bond. The chair conformation is generally the most stable for the cyclohexane ring, but the presence of the bulky N-isopropylamino group can lead to different chair isomers (axial vs. equatorial).

Computational methods such as molecular mechanics (MM) and molecular dynamics (MD) simulations can be used to explore the potential energy surface of the molecule and identify the most stable conformers. The equatorial conformation of the N-isopropylamino group on the cyclohexane ring is expected to be significantly more stable than the axial conformation due to reduced steric hindrance.

Molecular dynamics simulations can provide insights into the dynamic behavior of the molecule in solution. These simulations model the movement of atoms over time, taking into account solvent effects. For this compound in an aqueous environment, MD simulations would likely show the formation of a hydration shell around the charged ammonium group, with water molecules oriented to solvate the cation. The simulations could also reveal the flexibility of the isopropyl and cyclohexyl groups and the timescale of conformational changes.

The table below summarizes the key conformational degrees of freedom and the expected energetically preferred states.

Degree of FreedomPossible ConformationsExpected Most Stable ConformationRationale
Cyclohexane Ring Chair, Boat, Twist-BoatChairLower ring strain compared to other conformations.
Substituent on Cyclohexane Axial, EquatorialEquatorialMinimizes 1,3-diaxial steric interactions with the ring hydrogens.
Rotation around C-N Bond Staggered, Eclipsed rotamersStaggeredMinimizes torsional strain between the substituents on the carbon and nitrogen.

Theoretical Studies on Reaction Pathways and Transition States

Theoretical calculations can be employed to investigate the mechanisms of potential reactions involving this compound. For instance, the deprotonation of the ammonium ion by a base is a fundamental acid-base reaction. Computational methods can model the reaction pathway, identify the transition state structure, and calculate the activation energy for this process.

Other potential reactions could involve nucleophilic substitution or elimination, although the ammonium group itself is a poor leaving group. Under specific conditions, theoretical studies could explore the feasibility of such transformations. For example, the reaction of the corresponding free amine with an electrophile could be modeled to understand its reactivity. The protonated form is generally less reactive towards electrophiles due to the positive charge.

By mapping the potential energy surface of a reaction, computational chemistry can provide a detailed understanding of the factors that control reaction rates and product selectivity.

Non-Clinical Structure-Activity Relationship (SAR) Studies: Mechanistic Principles

For a molecule like this compound, key structural features that could be varied to probe SAR include:

The Cyclohexyl Ring: Modifications to the ring, such as substitution with other functional groups, could influence lipophilicity, steric interactions with a potential binding site, and the conformational preferences of the molecule.

The Isopropyl Group: Altering the size and branching of this alkyl group would impact steric bulk and lipophilicity. Replacing it with other groups (e.g., smaller or larger alkyls, cyclic groups) would systematically probe the spatial requirements for a given activity.

The Amine Group: While the basicity of the amine is a key feature, its pKa can be modulated by the electronic effects of substituents on the rings. The nature of the counter-ion (hydrochloride in this case) could also be varied.

Quantitative Structure-Activity Relationship (QSAR) models, which use statistical methods to correlate physicochemical properties with activity, could be developed if a dataset of analogous compounds with measured activities were available. Descriptors used in such models would likely include logP (lipophilicity), molar refractivity (a measure of volume), and electronic parameters derived from quantum chemical calculations. A hypothetical QSAR study on a series of cyclohexanamine derivatives might reveal that activity is positively correlated with lipophilicity and negatively correlated with steric bulk around the nitrogen atom.

Applications in Advanced Chemical Synthesis and Materials Science Research

Precursor in Specialized Industrial Chemical Manufacturing

N-Isopropylcyclohexanamine, the free base of the hydrochloride salt, serves as a crucial reagent in the synthesis of complex organic molecules. One notable application is its use as a reagent in the synthesis of derivatives of cannabidiol (B1668261) (CBD), specifically 7-hydroxy cannabidiol and cannabidiol-7-oic acid. These compounds are metabolites of CBD and are important for pharmacological and metabolic studies. The structural characteristics of N-Isopropylcyclohexanamine make it a suitable amine for specific reaction pathways in the multi-step synthesis of these specialized molecules.

Contributions to Advanced Materials Development

The utility of N-Isopropylcyclohexanamine hydrochloride in the development of advanced materials is a growing area of scientific inquiry.

Research in Aggregation-Induced Emission (AIE) Systems

Role in Polymer Chemistry and Functional Material Design

In the field of polymer chemistry, secondary amines are valuable for the synthesis of various functional polymers. They can act as monomers, chain transfer agents, or modifying agents to impart specific properties to the polymer backbone. Although specific research detailing the use of this compound in polymer chemistry is not prominent, its inherent chemical functionalities suggest potential applications. For instance, it could be incorporated into polymer structures to influence properties such as solubility, thermal stability, and surface adhesion. The design of functional materials often relies on the strategic incorporation of such small molecules to achieve desired macroscopic properties.

Catalytic Applications in Organic Transformations

N-Isopropylcyclohexanamine participates in advanced catalytic reactions, highlighting its utility in modern organic synthesis.

Participation in β-C–H Carbonylation of Aliphatic Amines

A significant application of N-Isopropylcyclohexanamine is its role as a substrate in the palladium-catalyzed β-C–H carbonylation of aliphatic amines to produce β-lactams. nih.govmanchester.ac.ukcam.ac.uk This transformation is a powerful method for the synthesis of these valuable four-membered ring structures, which are core components of many antibiotic drugs. The reaction involves the direct activation of a carbon-hydrogen bond at the β-position of the amine, followed by the insertion of carbon monoxide. Research has demonstrated that this catalytic process is applicable to a wide range of secondary amines, including N-Isopropylcyclohexanamine. nih.gov This method offers an efficient and atom-economical route to complex β-lactams, which are important targets in pharmaceutical research and development. nih.gov

The reaction is typically carried out using a palladium catalyst and a suitable oxidant. The general scheme for this transformation is shown below:

Figure 1: Palladium-catalyzed β-C–H carbonylation of a secondary amine to a β-lactam.

This catalytic system showcases the ability to functionalize otherwise inert C-H bonds, representing a significant advance in synthetic methodology. The participation of aliphatic amines like N-Isopropylcyclohexanamine in such reactions underscores their importance as building blocks in the synthesis of complex organic molecules.

Table 1: Properties of N-Isopropylcyclohexanamine

PropertyValue
Chemical Formula C9H19N
Molar Mass 141.26 g/mol
Boiling Point 175-177 °C
Density 0.850 g/mL

Non Clinical Biochemical and Mechanistic Studies Involving N Isopropylcyclohexanamine Hydrochloride

Investigation of Enzyme Interactions and Biotransformation Pathways

Comprehensive searches of publicly available scientific literature did not yield any specific studies investigating the enzyme interactions and biotransformation pathways of N-Isopropylcyclohexanamine hydrochloride. Therefore, the following sections outline the general methodologies that would be employed in non-clinical research to characterize the metabolism of a compound with a similar chemical structure.

In Vitro Studies with Recombinant Enzymes

No publicly available in vitro studies using recombinant enzymes to investigate the metabolism of this compound were found.

In a typical non-clinical investigation, recombinant enzymes, particularly cytochrome P450 (CYP) isoforms, are used to identify the specific enzymes responsible for a compound's metabolism. This is a critical step in understanding potential drug-drug interactions. The process involves incubating the test compound with individual recombinant human CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) in the presence of necessary cofactors like NADPH. The depletion of the parent compound and the formation of metabolites are then monitored over time, often using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). The results from these studies would identify which CYP enzymes are the primary catalysts in the metabolism of this compound, providing insights into its metabolic clearance pathways.

Metabolism in Hepatic Microsome Systems (Non-Clinical Models)

No specific data from studies on the metabolism of this compound in hepatic microsome systems from non-clinical models were found in the public domain.

Hepatic microsomes, which are vesicles of the endoplasmic reticulum isolated from liver cells, contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 family. They are a standard in vitro tool used in drug discovery to assess metabolic stability. In such studies, this compound would be incubated with liver microsomes from various species (e.g., rat, mouse, dog, monkey) and humans. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance, which is a measure of the metabolic stability of the compound. These data help in predicting the in vivo hepatic clearance and the half-life of the compound in different species.

Interactive Data Table: Illustrative Example of Metabolic Stability Data in Liver Microsomes

Since no specific data exists for this compound, the following is a hypothetical, interactive table illustrating the kind of data that would be generated from such a study.

SpeciesIntrinsic Clearance (µL/min/mg protein)Half-Life (min)
Rat5013.9
Mouse759.2
Dog2034.7
Monkey3023.1
Human4017.3

Characterization of Non-Clinical Metabolites and Metabolic Profiling

No studies characterizing the non-clinical metabolites or providing a metabolic profile of this compound have been published.

Metabolic profiling involves identifying the chemical structures of metabolites formed from a parent compound. This is typically done using samples from in vitro systems like hepatic microsomes or hepatocytes, as well as from in vivo studies in animals. High-resolution mass spectrometry is a key analytical technique used for this purpose. For a compound like this compound, which is an alicyclic amine, potential metabolic pathways could include N-dealkylation, hydroxylation of the cyclohexane (B81311) ring, and N-oxidation. Identifying the major metabolites is crucial for understanding the compound's clearance mechanisms and for assessing whether any of the metabolites are pharmacologically active or potentially toxic.

Exploration of Fundamental Biochemical Processes (e.g., impact on energy efficiency in non-cellular systems)

There is no publicly available research on the impact of this compound on fundamental biochemical processes, such as energy efficiency in non-cellular systems.

Such studies would be highly specialized and would likely involve investigating the compound's interaction with isolated cellular components, such as mitochondria. For instance, researchers might explore if the compound affects the electron transport chain or oxidative phosphorylation, which are key processes in cellular energy production. These studies would provide insights into the compound's mechanism of action at a subcellular level.

Preclinical Pharmacokinetic Characterization (mechanistic insights into absorption, distribution, metabolism, excretion in non-clinical models)

No preclinical pharmacokinetic data for this compound in non-clinical models is available in the public literature.

Preclinical pharmacokinetic studies are essential for understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. These studies are typically conducted in animal models such as rats or dogs. Following administration of the compound, blood and tissue samples are collected over time to determine its concentration and to calculate key pharmacokinetic parameters.

Interactive Data Table: Representative Preclinical Pharmacokinetic Parameters

The following is a hypothetical, interactive table representing the type of data that would be obtained from a preclinical pharmacokinetic study. This data is for illustrative purposes only as no such data exists for this compound.

ParameterValue (in Rats)Description
Tmax (h)0.5Time to reach maximum plasma concentration
Cmax (ng/mL)500Maximum plasma concentration
AUC (ng·h/mL)2500Area under the plasma concentration-time curve
t1/2 (h)4Elimination half-life
CL (mL/h/kg)100Clearance
Vd (L/kg)0.5Volume of distribution

These parameters provide a comprehensive picture of the compound's disposition in the body and are critical for predicting its behavior in humans.

Conclusion and Future Research Perspectives

Synthesis of Current Academic Understanding

N-Isopropylcyclohexanamine hydrochloride, a secondary amine, is primarily recognized within the scientific community as a chemical intermediate and a reagent in organic synthesis. Its structure, featuring a cyclohexyl group and an isopropyl group attached to a nitrogen atom, provides it with properties characteristic of bulky secondary amines. Current academic literature implicitly categorizes the compound through its applications, such as its use as a reagent in the synthesis of 7-hydroxy cannabidiol (B1668261) and cannabidiol-7-oic acid. chemicalbook.com The hydrochloride salt form suggests it is prepared and utilized in a state that enhances stability and solubility in certain solvents, a common practice for amines. acs.org The parent free base, N-Isopropylcyclohexanamine, is a colorless to yellowish liquid with a characteristic fishy, amine odor. wikipedia.org Its physical and chemical properties, including boiling point, density, and spectral data, have been characterized and are available in various chemical databases. chemicalbook.comnih.govchemeo.com

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite its availability and use in specific synthetic contexts, a comprehensive academic profile of this compound is lacking. There is a notable absence of dedicated studies on its reactivity, mechanistic pathways, and broader synthetic utility. The majority of available information is catalog-based data rather than peer-reviewed research exploring its chemical behavior in depth. chemsrc.comfishersci.cachembk.com

Key knowledge gaps include:

Detailed Mechanistic Studies: There is a scarcity of research investigating the mechanisms of reactions where this compound acts as a reagent or catalyst.

Expanded Synthetic Applications: Its potential in other areas of organic synthesis beyond its documented uses remains largely unexplored.

Biochemical and Pharmacological Profile: While its parent amine, cyclohexylamine (B46788), has been studied for its biological effects, there is a significant lack of public research on the specific biochemical or pharmacological activity of the N-isopropyl derivative. wikipedia.org

Advanced Analytical Characterization: While basic spectral data exists, a comprehensive analysis using modern analytical techniques to fully detail its conformational properties and interactions in various solvent systems is not readily available.

Future Directions in Synthetic Methodology and Applications

Future research should focus on addressing the identified knowledge gaps, particularly in the realm of synthetic chemistry.

Development of Novel Synthetic Routes: Traditional synthesis of secondary amines often involves the N-alkylation of primary amines, which can be challenging due to overalkylation leading to tertiary amines. acs.orgresearchgate.net Research into more selective, efficient, and sustainable methods for synthesizing N-Isopropylcyclohexanamine and its derivatives is a promising avenue. This could involve exploring advanced catalytic systems, such as transition-metal catalysts, biocatalysis, or flow chemistry processes, to improve yield, selectivity, and environmental impact. researchgate.netnumberanalytics.com Investigating "self-limiting alkylation" concepts could provide a novel approach to selectively produce this secondary amine. acs.org

Exploration as a Catalyst or Ligand: The steric bulk provided by the isopropyl and cyclohexyl groups could make this amine a candidate for applications in catalysis, either as a bulky base or as a precursor to a ligand in organometallic chemistry. Future studies could explore its efficacy in promoting specific organic transformations where steric hindrance is a key factor for selectivity.

Application in Materials Science: Amines are crucial in the synthesis of polymers and advanced materials. acs.org Investigating the potential of this compound as a monomer or modifying agent in the development of new polymers with unique thermal or mechanical properties could be a fruitful area of research.

Emerging Opportunities in Mechanistic Biochemical Investigations

Given the general biological activity of amines, a significant opportunity exists to investigate the biochemical profile of N-Isopropylcyclohexanamine.

Enzyme Interaction Studies: A primary research direction would be to investigate its interaction with amine-metabolizing enzymes, such as monoamine oxidases (MAOs) or cytochrome P450 enzymes. Understanding its metabolic fate is a crucial first step in any biochemical characterization.

Receptor Binding Assays: As a structural analog of other biologically active cyclohexylamine derivatives, it would be valuable to screen N-Isopropylcyclohexanamine against a panel of neurotransmitter receptors and transporters. This could uncover potential, previously unknown biological targets and provide a basis for understanding its pharmacological effects, if any.

Computational and In Vitro Modeling: Initial investigations could employ computational docking studies to predict potential interactions with biological targets. These in silico findings can then guide more focused in vitro experiments, providing a more efficient and targeted research approach. Mechanistic studies, similar to those performed on cyclohexenone derivatives, could be adapted to understand the reactivity and potential biological interactions of this amine at a molecular level. researchgate.net

By systematically exploring these avenues, the scientific community can build a more complete understanding of this compound, potentially elevating it from a simple synthetic reagent to a compound with broader and more significant applications.

Q & A

Q. What are the optimal synthesis routes for N-Isopropylcyclohexanamine hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves alkylation of cyclohexanamine with isopropyl chloride under basic conditions (e.g., using NaHCO₃ or K₂CO₃). Critical parameters include temperature control (40–60°C), solvent selection (e.g., acetonitrile or DMF), and stoichiometric ratios to minimize byproducts. Post-reaction purification via recrystallization or column chromatography ensures high purity .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment (>98%), while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity. Mass spectrometry (MS) validates the molecular ion peak (e.g., m/z 207.74 for [M+H]⁺), and X-ray crystallography can resolve stereochemical details .

Q. How does the hydrochloride salt form impact solubility and experimental design in biological assays?

The hydrochloride form enhances aqueous solubility, making it suitable for in vitro studies. Researchers should prepare stock solutions in deionized water or PBS (pH 7.4) and verify stability via UV-Vis spectroscopy. Solubility in organic solvents (e.g., DMSO) is limited, requiring careful solvent compatibility testing .

Advanced Research Questions

Q. What methodologies are used to resolve contradictions in biological activity data between in vitro and in vivo models?

Discrepancies may arise from pharmacokinetic factors (e.g., metabolic degradation or poor bioavailability). To address this, conduct metabolite profiling using LC-MS/MS and compare in vitro IC₅₀ values with in vivo dose-response curves. Physiologically based pharmacokinetic (PBPK) modeling can bridge these gaps .

Q. How can structure-activity relationship (SAR) studies optimize this compound for target receptor binding?

SAR strategies include:

  • Modifying the cyclohexane ring with substituents (e.g., fluorine or methoxy groups) to enhance lipophilicity and binding affinity.
  • Testing analogues in radioligand displacement assays (e.g., for σ or NMDA receptors).
  • Computational docking (e.g., AutoDock Vina) to predict interactions with active sites, followed by validation via isothermal titration calorimetry (ITC) .

Q. What advanced techniques are employed to analyze enantiomeric purity, and why is this critical for pharmacological studies?

Chiral HPLC or capillary electrophoresis separates enantiomers, as stereochemistry significantly affects receptor binding. For example, the (R)-enantiomer may exhibit higher affinity for specific targets. Circular dichroism (CD) spectroscopy further confirms enantiomeric ratios, ensuring reproducibility in dose-response experiments .

Q. How do researchers mitigate off-target effects in mechanistic studies of this compound?

Use CRISPR-Cas9 knockout models to silence suspected off-target receptors. Pair this with high-content screening (HCS) to monitor cellular responses in real time. Additionally, competitive binding assays with fluorescent probes (e.g., BODIPY-labeled analogues) quantify target specificity .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate conflicting results using orthogonal assays (e.g., SPR vs. ITC for binding kinetics) and replicate studies across independent labs .
  • In Vitro to In Vivo Extrapolation : Use organ-on-a-chip models to simulate human tissue interactions before advancing to animal trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.